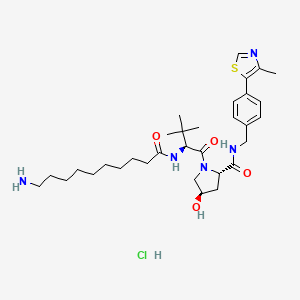

(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride)

Description

BenchChem offers high-quality (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H50ClN5O4S |

|---|---|

Molecular Weight |

636.3 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C32H49N5O4S.ClH/c1-22-28(42-21-35-22)24-15-13-23(14-16-24)19-34-30(40)26-18-25(38)20-37(26)31(41)29(32(2,3)4)36-27(39)12-10-8-6-5-7-9-11-17-33;/h13-16,21,25-26,29,38H,5-12,17-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1 |

InChI Key |

CXWPAWUFEPOOLS-DDLJGEAHSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCN)O.Cl |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCN)O.Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Synthesis

While detailed, step-by-step proprietary synthesis protocols for commercially available building blocks like (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) are not extensively published in peer-reviewed literature, the general synthetic strategy can be inferred from the principles of PROTAC synthesis. The process would logically involve a multi-step sequence:

Synthesis of the core VHL ligand ((S,R,S)-AHPC): This involves the stereoselective synthesis of the hydroxyproline (B1673980) scaffold and subsequent amide bond formations to attach the tert-butyl methyl and the thiazole-containing benzyl (B1604629) groups. nih.gov

Preparation of the linker: A C9 amino acid with a protected amine at one end and an activated carboxyl group at the other would be synthesized.

Conjugation: The activated carboxyl group of the linker is then coupled to the free amine of the (S,R,S)-AHPC core.

Deprotection and Salt Formation: The protecting group on the terminal amine of the linker is removed, and the final compound is converted to its hydrochloride salt to improve stability and handling.

General synthetic methods for creating PROTACs often involve either attaching the linker to the E3 ligase ligand first and then to the target protein ligand, or vice versa. musechem.com The availability of pre-formed ligand-linker conjugates like (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) streamlines this process for researchers.

Characterization

The identity and purity of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) are confirmed using standard analytical techniques. Commercial suppliers typically provide a certificate of analysis with data from:

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which is generally ≥95%. sigmaaldrich.comsigmaaldrich.com

Mass Spectrometry (MS): To confirm the molecular weight of the compound, matching its chemical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure by analyzing the magnetic properties of its atomic nuclei.

While specific spectral data is not publicly available, these methods are standard practice for the quality control of such chemical reagents.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) is intrinsically linked to its role within a PROTAC molecule. Once incorporated into a PROTAC, the (S,R,S)-AHPC portion acts as the E3 ligase-recruiting element. nih.gov The process unfolds as follows:

Ternary Complex Formation: The PROTAC molecule, containing the (S,R,S)-AHPC-CO-C9-NH2 derived moiety, simultaneously binds to a target protein (via the warhead) and the VHL E3 ligase (via the (S,R,S)-AHPC head). This forms a ternary complex of Target Protein-PROTAC-VHL. researchgate.netnih.gov

Ubiquitination: The formation of this ternary complex brings the target protein into the vicinity of the E3 ligase's enzymatic machinery. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into smaller peptides, effectively eliminating it from the cell. The PROTAC molecule is then released to repeat the cycle, acting in a catalytic manner. researchgate.net

The length and composition of the linker, in this case, the C9 alkyl chain, are critical for the stability and geometry of the ternary complex, which in turn influences the efficiency of ubiquitination and degradation. nih.gov

Research Applications

(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) is exclusively used as a research tool in the development of PROTACs for targeted protein degradation studies. Its primary application is as a building block for the synthesis of PROTAC libraries to screen for optimal degradation of a specific protein of interest. sigmaaldrich.com Researchers can readily conjugate a ligand for their target protein to the terminal amine of the C9 linker.

While specific studies explicitly detailing the use of the C9 variant are not as prevalent in the literature as some other linker lengths, its availability allows for the systematic exploration of linker length in PROTAC optimization. For example, related compounds with different linker lengths, such as (S,R,S)-AHPC-C6-NH2 hydrochloride, have been used in the development of AKT degraders. medchemexpress.com The C9 variant provides a longer, flexible linker, which may be advantageous for targets where a greater distance or different orientation between the target protein and VHL is required for effective ternary complex formation.

Analytical and Biophysical Characterization Methodologies for S,r,s Ahpc Co C9 Nh2 Hydrochloride Derived Protacs

Spectroscopic Techniques for Structural Elucidation of Conjugates

The initial and most critical step after the synthesis of a PROTAC derived from (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) is the unambiguous confirmation of its chemical structure. Spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of PROTACs. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to confirm the presence of all expected structural motifs: the VHL ligand, the POI ligand, and the C9 linker. Specific proton and carbon signals corresponding to the (S,R,S)-AHPC core, the long alkyl chain of the C9 linker, and the attached POI ligand must be identified and assigned. NMR is also crucial for confirming the successful amide bond formation between the terminal amine of the C9 linker and the carboxyl group of the POI ligand. Furthermore, NMR can provide insights into the solution conformation of the PROTAC, which can be influenced by the flexibility of the long C9 alkyl linker. nih.gov

Mass Spectrometry (MS) provides the exact molecular weight of the synthesized PROTAC, confirming that the conjugation reaction has proceeded as expected. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap analyzers, are employed to obtain a highly accurate mass measurement, which can confirm the elemental composition of the molecule. nih.govchemrxiv.org Tandem mass spectrometry (MS/MS) can be used to fragment the PROTAC molecule, providing further structural information and confirming the connectivity of the different components (VHL ligand, linker, and POI ligand). chemrxiv.orgnih.gov

The following table summarizes the key spectroscopic techniques and their applications in the characterization of (S,R,S)-AHPC-CO-C9-NH2-derived PROTACs.

| Technique | Application | Information Obtained | Typical Instrumentation |

| ¹H NMR | Structural Confirmation | Presence and environment of protons | 400-900 MHz NMR Spectrometer |

| ¹³C NMR | Structural Confirmation | Carbon skeleton of the molecule | 400-900 MHz NMR Spectrometer |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | Connectivity of atoms, confirmation of conjugation site | 400-900 MHz NMR Spectrometer |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight Determination | Exact mass and elemental composition | ESI-TOF, MALDI-Orbitrap |

| Tandem Mass Spectrometry (MS/MS) | Structural Fragmentation Analysis | Confirmation of structural components and their linkage | Triple Quadrupole, Ion Trap, Q-TOF |

Chromatographic Methods for Purity and Identity Confirmation

Once the structure of the PROTAC conjugate is confirmed, it is crucial to assess its purity. Chromatographic techniques are the gold standard for this analysis, separating the desired PROTAC from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of PROTACs. A reversed-phase HPLC method, often using a C18 column, is typically developed. nih.gov The mobile phase usually consists of a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. nih.gov The purity of the PROTAC is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected by a UV detector at one or more wavelengths. For a PROTAC derived from (S,R,S)-AHPC-CO-C9-NH2, the presence of aromatic moieties in both the VHL ligand and likely the POI ligand allows for sensitive UV detection. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is extremely powerful as it not only provides purity information from the chromatogram but also confirms the identity of the main peak by its mass-to-charge ratio (m/z). waters.com This is particularly useful for distinguishing between the desired product and any impurities that might have similar retention times but different molecular weights. LC-MS/MS can be further employed for the sensitive quantification of PROTACs in biological matrices during subsequent in vitro or in vivo studies. waters.comnih.govnih.gov

The table below outlines the common chromatographic methods for the analysis of PROTACs.

| Technique | Primary Use | Key Parameters to Define | Typical System Configuration |

| Reversed-Phase HPLC | Purity Assessment | Column type (e.g., C18), mobile phase composition and gradient, flow rate, detection wavelength | HPLC system with a UV detector |

| LC-MS | Purity and Identity Confirmation | Same as HPLC, plus MS parameters (ionization mode, mass range) | HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole) |

| LC-MS/MS | Quantification in Biological Samples | Same as LC-MS, plus fragmentation parameters (collision energy) | HPLC system coupled to a tandem mass spectrometer |

Advanced Biophysical Techniques for Ternary Complex Formation Studies

The mechanism of action of a PROTAC relies on its ability to induce and stabilize a ternary complex between the target protein and the E3 ligase. dundee.ac.uk A variety of advanced biophysical techniques are employed to study the formation, stability, and kinetics of this crucial complex.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. dundee.ac.uk It allows for the determination of the key thermodynamic parameters of binding, including the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. ITC is invaluable for characterizing the cooperativity of ternary complex formation. Positive cooperativity, where the binding of the first protein to the PROTAC enhances the binding of the second, is often a hallmark of efficient PROTACs. dundee.ac.uk For a PROTAC with a flexible C9 linker, ITC can reveal whether the linker contributes favorably to the enthalpy and/or entropy of ternary complex formation.

A typical ITC experiment to study a PROTAC derived from (S,R,S)-AHPC-CO-C9-NH2 would involve titrating the PROTAC into a solution containing the POI, or titrating a solution of the pre-formed POI-PROTAC binary complex into a solution of the VHL E3 ligase complex.

| ITC Parameter | Significance for PROTAC Analysis |

| Dissociation Constant (K_D) | Measures the binding affinity of the PROTAC to its individual partners and of the ternary complex. |

| Enthalpy Change (ΔH) | Provides information about the changes in bonding and solvation upon complex formation. |

| Entropy Change (ΔS) | Reflects the changes in conformational freedom and solvent organization. |

| Stoichiometry (n) | Confirms the 1:1:1 ratio of POI:PROTAC:E3 ligase in the ternary complex. |

| Cooperativity (α) | Quantifies the extent to which the binding of one protein partner influences the binding of the other. |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of biomolecular interactions in real-time. nih.gov In a typical PROTAC-related SPR experiment, one of the proteins (e.g., the VHL E3 ligase complex) is immobilized on a sensor chip. nih.gov A solution containing the PROTAC and the POI is then flowed over the chip. The binding of the POI to the immobilized VHL in the presence of the PROTAC results in a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off) of the ternary complex, from which the dissociation constant (K_D) can be calculated (K_D = k_off / k_on). nih.gov SPR is particularly useful for studying the stability of the ternary complex, as a slow k_off (long residence time) is often associated with more effective protein degradation. dundee.ac.uknih.gov The flexibility of the C9 linker in an (S,R,S)-AHPC-CO-C9-NH2-derived PROTAC may influence these kinetic parameters. nih.gov

| SPR Parameter | Description | Relevance to PROTAC Function |

| Association Rate (k_on) | The rate at which the ternary complex forms. | A fast k_on can contribute to efficient complex formation. |

| Dissociation Rate (k_off) | The rate at which the ternary complex breaks apart. | A slow k_off (long half-life) is often correlated with higher degradation efficiency. |

| Dissociation Constant (K_D) | The equilibrium constant for the dissociation of the complex; a measure of binding affinity. | A lower K_D indicates a more stable ternary complex. |

Nuclear Magnetic Resonance (NMR)

Beyond its role in initial structural elucidation, NMR spectroscopy is a powerful tool for studying the interactions within the ternary complex at atomic resolution. nih.gov Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR, can identify the epitopes of the PROTAC that are in close contact with the POI and the E3 ligase. Protein-observed NMR, typically using ¹⁵N-labeled proteins, can monitor chemical shift perturbations (CSPs) in the protein backbone upon binding of the PROTAC and the other protein partner. These CSPs can map the binding interfaces on both the POI and the VHL ligase. For a PROTAC with a long, flexible C9 linker, NMR can provide valuable information about the conformational changes that occur in the linker upon ternary complex formation. nih.gov

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of Complexes

To gain the most detailed structural insights into how a PROTAC mediates the interaction between a POI and an E3 ligase, high-resolution structural biology techniques are employed.

X-ray crystallography can provide atomic-level structures of the ternary complex. nih.gov Obtaining well-diffracting crystals of PROTAC-mediated ternary complexes can be challenging, particularly with flexible linkers like the C9 alkyl chain, due to potential conformational heterogeneity. nih.gov However, a successful crystal structure can reveal the precise binding modes of the VHL ligand and the POI ligand, the conformation of the linker, and the specific protein-protein interactions that are induced by the PROTAC. nih.gov These details are invaluable for structure-based design and optimization of future PROTACs.

Cryo-Electron Microscopy (Cryo-EM) is an increasingly powerful alternative to X-ray crystallography, especially for large and potentially flexible complexes. nih.gov Cryo-EM involves flash-freezing the ternary complex in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. Computational reconstruction of thousands of these particle images can yield a high-resolution 3D map of the complex. Cryo-EM may be particularly advantageous for studying ternary complexes involving PROTACs with long, flexible linkers, as it can potentially capture different conformational states of the complex. nih.gov

Computational Approaches in the Design and Optimization of S,r,s Ahpc Co C9 Nh2 Hydrochloride Based Protacs

Molecular Docking Simulations for VHL Ligand Interactions

Molecular docking is a foundational computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org In the context of (S,R,S)-AHPC-based PROTACs, docking is crucial for understanding and optimizing the interaction between the VHL ligand moiety and the VHL E3 ligase. nih.govdundee.ac.uk The von Hippel-Lindau protein is the substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase, which targets the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions. nih.govnih.gov PROTACs leverage this natural system by using ligands like (S,R,S)-AHPC to trick VHL into recognizing a new target protein for degradation. nih.govrsc.org

Docking simulations are used to:

Identify Key Interactions: Elucidate the specific molecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-VHL complex. Crystal structures reveal that VHL ligands containing a hydroxyproline (B1673980) core, like (S,R,S)-AHPC, typically form key hydrogen bonds with residues like Ser111, Tyr98, and Asn167 within the VHL binding site. researchgate.net

Guide Ligand Optimization: Structure-based design, informed by docking, allows for the systematic modification of the VHL ligand to improve binding affinity and ligand efficiency. dundee.ac.uknih.gov For instance, docking can help evaluate how substitutions on the ligand's scaffold might enhance interactions or explore new pockets within the binding site. researchgate.netacs.org

The insights from docking are fundamental for the initial design phase, ensuring the VHL-recruiting component of the PROTAC is effectively anchored to the E3 ligase, a prerequisite for successful ternary complex formation. nih.gov

Table 1: Key VHL Amino Acid Interactions with Hydroxyproline-based Ligands

| VHL Residue | Interaction Type | Role in Binding |

|---|---|---|

| Tyr98 | Hydrogen Bond | Forms a crucial hydrogen bond with the hydroxyl group of the ligand's hydroxyproline core. |

| Ser111 | Hydrogen Bond | Acts as a hydrogen bond donor/acceptor with the ligand's core structure. |

| His110 | Hydrogen Bond / Pi-Stacking | Can interact with the ligand through hydrogen bonding and potential pi-stacking with aromatic moieties. |

| Trp88 | Hydrophobic Interaction | Contributes to a hydrophobic pocket that accommodates parts of the ligand. |

| Pro99 | Hydrophobic Interaction | Forms part of the hydrophobic binding surface for the ligand. |

Molecular Dynamics Simulations for Ternary Complex Stability and Conformation

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. dimensioncap.com This is particularly vital for PROTACs, as the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of their mechanism of action. researchgate.netelifesciences.org The stability of this complex is not guaranteed even if the PROTAC's individual ligands bind strongly to their respective proteins. elifesciences.org

MD simulations are employed to:

Assess Ternary Complex Stability: Evaluate the thermodynamic stability of the complete POI-PROTAC-VHL assembly. By calculating metrics like the root-mean-square deviation (RMSD) and binding free energies (e.g., using MM/GBSA methods), researchers can rank different PROTAC designs based on their ability to form and maintain a stable ternary complex. nih.gov

Analyze Conformational Dynamics: PROTACs, especially their linkers, are often flexible. chemrxiv.org MD simulations reveal the conformational ensemble of the PROTAC and the ternary complex, highlighting preferred spatial arrangements and protein-protein interfaces. dimensioncap.comnih.gov This is crucial because the relative orientation of the POI and VHL determines whether a surface lysine (B10760008) on the POI can be positioned correctly for ubiquitination by the E2 enzyme associated with the VHL complex. nih.gov

Evaluate Cooperativity: Positive cooperativity, where the formation of the ternary complex is greater than the product of the individual binding affinities, is a key feature of potent PROTACs. MD simulations can help dissect the protein-protein and protein-ligand interactions that contribute to this effect. nih.gov

Study Linker Behavior: The length, composition, and flexibility of the linker connecting (S,R,S)-AHPC to the POI ligand are critical. nih.gov MD simulations can characterize how the linker behaves in solution and within the complex, influencing properties like the PROTAC's ability to adopt a "closed" conformation for cell permeability and an "extended" conformation for complex formation. chemrxiv.orgdigitellinc.com

Table 2: Parameters Assessed by Molecular Dynamics in PROTAC Design

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein structures over time. | Indicates the stability of the ternary complex during the simulation. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions in the proteins and the linker. |

| Binding Free Energy (MM/GBSA, MM/PBSA) | Estimates the free energy of binding for the PROTAC to its targets and for the ternary complex formation. | Quantifies the stability of the complex and helps rank PROTAC candidates. |

| Conformational Clustering | Groups similar conformations from the MD trajectory. | Reveals the most populated and likely functional conformations of the ternary complex. |

| Distance/Angle Analysis | Measures specific distances and angles, such as between a POI lysine and the E2 active site. | Assesses the geometric feasibility of the ubiquitination reaction. |

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum Mechanics (QM) calculations provide the most accurate description of molecular properties by solving the Schrödinger equation for a given system. While computationally intensive, QM methods are applied to smaller parts of the PROTAC system, such as the (S,R,S)-AHPC ligand itself, to gain a deep understanding of its intrinsic properties. computabio.com

Applications of QM calculations in this context include:

Accurate Charge Distribution: QM can determine the partial atomic charges on the VHL ligand with high accuracy. This information is crucial for parameterizing the force fields used in classical MD simulations, thereby improving the accuracy of these larger-scale simulations.

Analysis of Electronic Properties: QM can calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moments. These properties are fundamental to the ligand's ability to form non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical for tight binding to VHL.

Reactivity Analysis: QM methods can be used to study the reactivity of the ligand and linker. For example, they can model the stability of different conformers or the reactivity of specific functional groups, which can be important for understanding potential metabolic liabilities or for designing linkers with specific chemical properties. frontiersin.orgnih.gov

Though not typically used to model the entire ternary complex due to computational cost, QM provides high-fidelity data on the key components, enhancing the accuracy of other computational methods and providing a deeper understanding of the chemical nature of the VHL ligand. computabio.com

Table 3: Properties of VHL Ligands Analyzed by Quantum Mechanics

| Property | Description | Relevance to PROTAC Design |

|---|---|---|

| Partial Atomic Charges | The distribution of electron density across the atoms of the molecule. | Crucial for accurate electrostatic interaction modeling in MD simulations and docking. |

| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of a molecule's electrons and nuclei. | Identifies regions likely to engage in electrostatic interactions, guiding ligand modification. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and stability of the ligand. |

| Conformational Energy | The relative energy of different spatial arrangements (conformers) of the ligand. | Helps identify the low-energy, bioactive conformation required for binding. |

Machine Learning and Artificial Intelligence in PROTAC Design and Prediction

AI and ML are transforming PROTAC design in several ways:

Predictive Modeling: Deep learning models, such as graph neural networks, are being developed to predict the degradation efficacy (e.g., DC50 or Dmax values) of a novel PROTAC molecule based on its structure. researchgate.netmdpi.com Models like DeepPROTACs and AI-DPAPT take the structures of the target protein, E3 ligase, and the PROTAC as input to predict its activity. researchgate.netmdpi.comnih.gov These models have shown impressive accuracy, with some achieving an area under the receiver operating characteristic curve (AUROC) of over 0.8 or 0.9. researchgate.netmdpi.com

De Novo Design: Generative AI models can design entirely new PROTAC molecules from scratch. arxiv.orgresearchgate.net These models can be guided by reinforcement learning to generate molecules that are optimized for multiple properties simultaneously, such as predicted degradation activity, synthetic accessibility, and desirable pharmacokinetic profiles. arxiv.orgnih.gov

Property Prediction: ML models can predict various properties crucial for drug development, including cell permeability, which is a major challenge for large PROTAC molecules. researchgate.net By correlating computational descriptors with experimental data, these models can act as effective filters in the design process. researchgate.net

Ternary Complex Modeling: AI-driven methods are also being used to more efficiently predict the structure and stability of the ternary complex, accelerating a key step in the computational design workflow. researchgate.netnih.gov

Table 4: Applications of AI/ML in PROTAC Development

| AI/ML Application | Model Type | Objective | Example Platform/Model |

|---|---|---|---|

| Degradation Prediction | Deep Neural Networks, Random Forest | Predict DC50/Dmax values from molecular structure. | DeepPROTACs mdpi.com, AI-DPAPT researchgate.net, DegradeMaster biorxiv.org |

| De Novo Linker Design | Generative Adversarial Networks (GANs), Transformers | Generate novel linkers with optimized properties. | PROTAC-RL nscc-gz.cn, Link-INVENT rsc.org |

| Permeability Prediction | Boosted Trees, Support Vector Machines | Predict the ability of a PROTAC to cross the cell membrane. | Chameleonicity-based models digitellinc.com |

| Virtual Screening | Various classification/regression models | Rapidly filter large compound libraries for potential hits. | Ensemble activity predictors nscc-gz.cn |

In Silico Tools for Linker Design and Virtual Library Screening

The linker is not merely a passive spacer but a critical determinant of PROTAC efficacy, influencing everything from ternary complex geometry to physicochemical properties. computabio.com Designing an optimal linker has historically been a trial-and-error process, requiring extensive synthesis. nih.gov Computational tools are now essential for a more rational approach to "linkerology." researchgate.net

Key computational strategies for linker design include:

Virtual Library Screening: This approach involves computationally generating a large library of PROTACs by combining the (S,R,S)-AHPC-warhead with a POI ligand using a diverse set of virtual linkers. researchgate.net These virtual libraries can then be rapidly screened using docking and other scoring functions to prioritize candidates for synthesis. researchgate.net The linkers can vary in length, rigidity, and chemical composition (e.g., PEG-based, alkyl chains, or more rigid cycloalkanes).

Fragment-Based and Generative Linker Design: More advanced tools use fragment-based approaches or deep generative models to build linkers atom-by-atom or fragment-by-fragment. researchgate.net Tools like DiffLinker can design a linker to fit a specific 3D context, conditioned on the structures of the two protein-ligand complexes. researchgate.net This allows for the creation of linkers tailored to promote a specific, productive protein-protein interface in the ternary complex. arxiv.org

Conformational Search Tools: Given the linker's flexibility, tools that perform extensive conformational searches are used to understand the range of shapes a PROTAC can adopt. nih.gov This helps ensure that the linker is long enough to span the distance between the two proteins but not so flexible that it incurs a large entropic penalty upon binding. nih.gov

These in silico tools allow researchers to explore a vast chemical space of linkers computationally, focusing synthetic efforts on a smaller, more promising set of molecules and accelerating the discovery of potent and selective degraders. researchgate.netarxiv.org

Table 5: Examples of In Silico Tools and Methods for Linker Design

| Tool/Method | Function | Approach |

|---|---|---|

| PROTAC-DB | Database | A database of published PROTACs, linkers, and ligands used for training ML models and analysis. researchgate.net |

| Rosetta | Modeling Suite | Can be used to model and score ternary complex structures. mdpi.com |

| REINVENT | Generative Model | A deep learning tool for de novo molecule design that can be adapted for linker generation. researchgate.net |

| DiffLinker | Generative Model | An E(3)-equivariant diffusion model for 3D molecular linker design between disconnected fragments. researchgate.net |

| PaCS-MD/OFLOOD | Simulation Method | Extensive conformational search methods to explore the structural dynamics of PROTACs. nih.gov |

Advanced Applications and Future Research Directions

Development of Next-Generation PROTACs Utilizing (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) and Its Analogues

The development of potent and selective PROTACs is a complex process where the linker connecting the target protein ligand and the E3 ligase ligand plays a critical role. medchemexpress.commusechem.com Compounds like (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) are classified as functionalized protein degrader building blocks. sigmaaldrich.comcaltagmedsystems.co.uk These molecules consist of a high-affinity VHL ligand (a derivative of VH032) pre-conjugated to a linker of a specific length—in this case, a 9-carbon alkyl chain—which terminates in a reactive amine group. sigmaaldrich.comsigmaaldrich.com

This modular design is instrumental in accelerating the discovery of next-generation PROTACs. It enables the use of parallel synthesis to rapidly create extensive libraries of PROTACs. sigmaaldrich.com By reacting building blocks with varying linker lengths (e.g., C6, C8, or C9) with a diverse set of ligands for various proteins of interest (POIs), researchers can efficiently explore the structure-activity relationship (SAR). sigmaaldrich.comsigmaaldrich.com This is crucial because even minor changes to the linker can significantly impact the formation and stability of the essential POI-PROTAC-E3 ligase ternary complex, which dictates degradation efficiency. sigmaaldrich.com

Future research focuses on optimizing these building blocks. One key area is enhancing the metabolic stability of the VHL ligand component itself. Researchers have designed and synthesized novel analogues of VHL ligands to create PROTACs with improved stability in vitro, a critical step towards developing clinically viable drugs. acs.orgnih.gov Furthermore, the evolution from flexible alkyl linkers to more rigid or cyclic structures is an ongoing strategy to fine-tune the conformational dynamics and physicochemical properties of PROTACs, addressing challenges like cell permeability and solubility. musechem.com

| Compound | Description | Key Feature | Application in Next-Gen PROTACs | Reference |

|---|---|---|---|---|

| (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) | A VHL ligand (VH032 derivative) connected to a 9-carbon linker with a terminal amine. | Longer, flexible linker. | Enables rapid synthesis of PROTAC libraries to screen for optimal linker length and degradation efficacy. | sigmaaldrich.comsigmaaldrich.com |

| (S,R,S)-AHPC-C6-NH2 / C8-NH2 | Analogues with shorter alkyl linkers (6 or 8 carbons). | Variable linker lengths. | Allows for systematic optimization of the ternary complex by fine-tuning the distance and orientation between the target and VHL. | sigmaaldrich.comcaltagmedsystems.co.uk |

| Metabolically Stable VHL Ligand Analogues | Modified VHL ligands designed to resist enzymatic cleavage. | Improved in vitro stability. | Incorporation into PROTACs to enhance pharmacokinetic properties and prolong the degradation effect. | acs.orgnih.gov |

Exploration of Alternative E3 Ligases (Beyond VHL) with AHPC-like Scaffolds (if applicable)

While the AHPC scaffold is intrinsically linked to the VHL E3 ligase, a major strategic goal in the TPD field is to expand the repertoire of utilized E3 ligases. nih.govrsc.org Currently, the vast majority of PROTACs in development, including those in clinical trials, recruit either VHL or cereblon (CRBN). nih.govnih.gov This reliance on a small fraction of the estimated 600+ E3 ligases in human cells presents limitations. nih.govacs.org For instance, some cancer types exhibit inactivation or loss of VHL, rendering VHL-based PROTACs ineffective. nih.gov Moreover, the ubiquitous expression of VHL and CRBN can lead to a lack of tissue specificity. sigmaaldrich.comacs.org

There is currently no direct evidence of AHPC-like scaffolds being successfully repurposed to bind other E3 ligases. However, the principles learned from the structure-based design of potent VHL ligands like the one in (S,R,S)-AHPC-CO-C9-NH2 serve as a critical blueprint for discovering ligands for new E3 ligases. rsc.orgscispace.comnih.gov Research is actively underway to identify small molecule binders for other ligases such as RNF4, RNF114, KEAP1, and MDM2. medchemexpress.comnih.govresearchgate.net Expanding the E3 ligase toolbox is expected to significantly broaden the scope of TPD by:

Enabling more selective, tissue-specific protein degradation by leveraging E3 ligases with restricted expression patterns. nih.govacs.org

Providing alternative degradation pathways to overcome resistance to VHL- or CRBN-based PROTACs. nih.gov

Potentially offering additional therapeutic benefits, as seen with MDM2-recruiting PROTACs that can also stabilize the p53 tumor suppressor. nih.gov

Strategies for Overcoming Resistance Mechanisms to PROTAC Degradation

Although PROTACs can overcome resistance mechanisms associated with traditional small-molecule inhibitors, cancer cells can develop resistance to PROTACs themselves. nih.govmdpi.com Understanding these mechanisms is crucial for developing durable therapies. Key strategies are being explored to counteract this resistance.

One primary resistance mechanism is the mutation or downregulation of components of the recruited E3 ligase complex, such as VHL or its partner protein, CUL2. nih.govnih.gov A powerful strategy to overcome this is to switch the recruited E3 ligase. nih.gov For example, a cell line resistant to a VHL-based PROTAC may remain sensitive to a CRBN-based PROTAC, and vice versa. nih.govnih.gov This highlights the importance of having a diverse toolbox of E3 ligase recruiters.

Another emerging mechanism is the upregulation of drug efflux pumps, such as MDR1 (P-glycoprotein), which can expel PROTACs from the cell, preventing them from reaching their intracellular targets. solvobiotech.com Research has shown that PROTAC-resistant cells can be re-sensitized by co-administering an MDR1 inhibitor, suggesting a viable clinical combination strategy. solvobiotech.com

| Resistance Mechanism | Description | Counter-Strategy | Reference |

|---|---|---|---|

| E3 Ligase Downregulation/Mutation | Cancer cells acquire mutations in or reduce the expression of the E3 ligase (e.g., VHL, CRBN) or its complex partners (e.g., CUL2), preventing the formation of a functional ternary complex. | Switching to a PROTAC that recruits a different, functional E3 ligase (e.g., from VHL to CRBN). | nih.govnih.govnih.gov |

| Drug Efflux Pump Upregulation | Increased expression of transporter proteins like MDR1 actively pumps the PROTAC molecule out of the cell, lowering its intracellular concentration. | Co-administration of an inhibitor of the specific efflux pump (e.g., an MDR1 inhibitor) to restore PROTAC concentration and activity. | solvobiotech.com |

| Target Protein Overexpression | Massive overexpression of the target protein can overwhelm the catalytic capacity of the PROTAC, acting as a "sponge" and preventing effective degradation. | Development of more potent PROTACs or combination therapies to reduce target protein expression. | frontiersin.org |

Integration of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) with Other Degradation Modalities

The PROTAC technology, which utilizes the ubiquitin-proteasome system (UPS), is the most established form of TPD. nih.gov However, the cell possesses other powerful degradation machineries that are now being harnessed. While there are no specific reports of integrating the (S,R,S)-AHPC-CO-C9-NH2 compound with these systems, the conceptual framework of chimeric molecules is being extended to new modalities.

Lysosome-Targeting Chimeras (LYTACs): This technology is designed to degrade extracellular and membrane-bound proteins, which are inaccessible to the intracellular UPS that PROTACs rely on. sygnaturediscovery.compluto.im LYTACs work by linking a target-binding moiety (often an antibody) to a ligand that engages a cell-surface receptor, triggering internalization and subsequent degradation in the lysosome. sygnaturediscovery.com

Autophagy-Targeting Chimeras (AUTACs/ATTECs): This approach hijacks the autophagy pathway, another lysosome-dependent process. sygnaturediscovery.comfrontiersin.org AUTACs can be advantageous for degrading large protein aggregates or even entire organelles, which are difficult for the proteasome to handle. nih.gov They typically work by inducing K63-linked polyubiquitination on a target, which is then recognized by autophagy cargo receptors for engulfment and lysosomal degradation. nih.gov

The development of these alternative degradation technologies complements the PROTAC field. It opens up the possibility of creating multi-modal degraders or choosing the most appropriate degradation pathway for a specific disease-causing protein, thereby expanding the "degradable" proteome. nih.govnih.gov

Methodological Advancements in PROTAC Synthesis and Characterization

The unique tripartite structure of PROTACs has spurred innovation in both their chemical synthesis and their biophysical characterization.

Synthesis: The need to efficiently generate and test numerous PROTAC analogues has led to the development of streamlined synthetic strategies.

Building Block Approach: Using pre-formed, functionalized linkers attached to an E3 ligase ligand, such as (S,R,S)-AHPC-CO-C9-NH2, allows for rapid late-stage diversification. sigmaaldrich.commusechem.com This modularity is a cornerstone of modern PROTAC discovery.

Click Chemistry: The development of "clickable" linkers (CLIPTACs) enables the rapid assembly of PROTAC libraries from smaller precursors, sometimes even within the cellular environment. musechem.com

Multi-Component Reactions (MCRs): MCRs provide a highly efficient and sustainable method to access diverse PROTAC structures in a one-pot synthesis, accelerating the discovery of active compounds. researchgate.net

Covalent PROTACs: A recent breakthrough is the creation of covalent VHL-recruiting PROTACs. These molecules form a permanent bond with the E3 ligase, which could lead to more sustained degradation even at very low concentrations. imperial.ac.uk

Characterization: Characterizing the formation and dynamics of the ternary complex is essential for rational PROTAC design but is biophysically challenging. the-scientist.comtandfonline.com

Structural Biology: X-ray crystallography provides high-resolution, static snapshots of the ternary complex, offering invaluable insights for structure-guided design. tandfonline.com

Biophysical Assays: A suite of techniques is used to measure binary and ternary binding affinities in solution. These include Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). tandfonline.com Cellular target engagement and ternary complex formation are often monitored using technologies like NanoBRET. tandfonline.com

Computational Modeling: The use of artificial intelligence and computational methods like molecular docking and virtual screening is becoming increasingly important. These in silico tools help predict how a PROTAC will mediate the interaction between a target and an E3 ligase, guiding the design of linkers and ligands for improved cooperativity and degradation. nih.govscienceopen.com

Conceptual Frameworks for PROTACs Targeting Undruggable Proteins

Perhaps the most significant promise of PROTAC technology is its ability to target proteins previously considered "undruggable" with conventional inhibitors. researchgate.netmedchemexpress.comresearchgate.net This includes scaffolding proteins, non-enzymatic proteins, and transcription factors, which often lack the well-defined active sites required for traditional drugs. researchgate.netnih.govucsf.edu

The conceptual framework that allows PROTACs to succeed where inhibitors fail relies on key principles:

Substoichiometric Catalysis: PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules before it is itself degraded, meaning it can be effective at low nanomolar concentrations. mdpi.comnih.gov

Event-Driven Mechanism: Unlike inhibitors that rely on sustained occupancy of an active site, PROTACs are "event-driven." Their primary function is to induce the transient formation of a ternary complex, an event that triggers ubiquitination and degradation. nih.govmdpi.com

Flexible Binding Requirements: A PROTAC does not need to bind to a functional site on the target protein. Any cleft or surface pocket that can accommodate a ligand and facilitate the productive assembly of the ternary complex is sufficient. researchgate.net High binding affinity to the target is not always required for potent degradation; the stability and cooperativity of the ternary complex are more critical. researchgate.net

This framework dramatically expands the targetable proteome, opening new avenues for therapeutic intervention in diseases driven by proteins that have historically been intractable. nih.govnih.gov

Opportunities for Expanding the Therapeutic Scope of VHL-Recruiting PROTACs

Initially focused heavily on oncology, the therapeutic scope of VHL-recruiting PROTACs is continuously expanding to new targets and disease areas. nih.govmedchemexpress.com The widespread expression of VHL makes these PROTACs broadly applicable across many cell types. nih.gov

Within oncology, VHL-based PROTACs have been successfully developed to degrade a wide array of cancer-driving proteins, including:

Kinases: Such as BCR-Abl, EGFR, and p38α. nih.govmdpi.commdpi.com

Nuclear Receptors: Including the Androgen Receptor (AR) and Estrogen Receptor (ER), which are key drivers in prostate and breast cancer, respectively. researchgate.netnih.gov

Epigenetic Regulators and Transcription Factors: Targets like BRD4, SMARCA2/4, and STAT3 have been degraded using VHL-recruiting PROTACs. nih.govnih.gov

Anti-Apoptotic Proteins: The BCL-xL protein is a notable target, with a VHL-based PROTAC against it (DT2216) having entered clinical trials.

Mutated Oncogenes: The development of a PROTAC for the notoriously difficult-to-target KRAS-G12C mutant demonstrates the power of this approach. nih.gov

Beyond cancer, there are significant opportunities to apply VHL-based PROTACs to other therapeutic areas, such as inflammatory and autoimmune diseases and neurodegenerative disorders. medchemexpress.com While the ubiquitous nature of VHL is a strength for broad applicability, future innovations may focus on achieving more tissue-specific degradation, potentially through advanced delivery systems or by designing PROTACs that require activation by tissue-specific enzymes. The continued discovery of new ligands for an ever-expanding list of protein targets ensures that the therapeutic potential of VHL-recruiting PROTACs will continue to grow. researchgate.netucsf.edu

Q & A

Q. What is the role of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) in PROTAC synthesis, and how does its stereochemistry influence functionality?

(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) is a von Hippel-Lindau (VHL) E3 ligase ligand used to construct proteolysis-targeting chimeras (PROTACs). Its primary function is to recruit VHL, an E3 ubiquitin ligase, to the PROTAC structure, enabling targeted protein degradation via the ubiquitin-proteasome system . The stereochemistry (S,R,S configuration) is critical for maintaining binding affinity to VHL, as alterations can disrupt ternary complex formation between the PROTAC, target protein, and E3 ligase. Researchers should validate stereochemical purity using chiral HPLC or X-ray crystallography during synthesis .

Q. What are the recommended storage conditions and solubility protocols for (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride)?

The compound should be stored at -20°C in powder form for up to 3 years or -80°C in solvent (e.g., DMSO) for 2 years to prevent degradation. For in vitro use, it is soluble in DMSO (>10 mM) and water (>50 mg/mL). Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can compromise stability. Pre-warm frozen aliquots to room temperature before use to ensure homogeneity .

Q. How can researchers confirm the successful conjugation of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) to a PROTAC linker?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify conjugation. HRMS confirms molecular weight alignment with theoretical values, while ¹H/¹³C NMR resolves structural integrity at the linker junction. For quantification, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .

Advanced Questions

Q. How can researchers optimize PROTAC design when incorporating (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) to enhance target protein degradation efficiency?

Optimization involves:

- Linker length and flexibility : Test polyethylene glycol (PEG) or alkyl-based linkers of varying lengths (e.g., C3-C12) to balance steric accessibility and ternary complex stability.

- Binding affinity assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify VHL-ligand interactions (KD values).

- Cellular degradation assays : Use Western blotting or immunofluorescence to measure target protein levels post-PROTAC treatment, correlating with linker properties .

Q. What experimental strategies address contradictions in PROTAC activity data, such as inconsistent degradation across cell lines?

Contradictions may arise from:

- Cell-specific E3 ligase expression : Validate VHL levels via qPCR or flow cytometry.

- PROTAC permeability : Assess cellular uptake using fluorescently labeled analogs or LC-MS quantification of intracellular PROTAC concentrations.

- Off-target effects : Employ competitive binding assays with excess VHL ligand to confirm target specificity. If degradation remains inconsistent, consider modifying the warhead (target-binding moiety) or linker .

Q. How should researchers troubleshoot low solubility or aggregation of PROTACs containing (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride)?

- Solubility screening : Test solvents like DMA (dimethylacetamide) or β-cyclodextrin solutions.

- Dynamic light scattering (DLS) : Measure particle size to detect aggregation (>100 nm indicates instability).

- Structural modifications : Introduce polar groups (e.g., hydroxyls) to the linker or adjust the hydrochloride counterion to improve aqueous compatibility .

Q. What in vitro and in vivo pharmacokinetic (PK) parameters are critical for evaluating PROTACs derived from (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride)?

- In vitro : Measure plasma stability (half-life in mouse/human plasma), microsomal stability, and permeability (PAMPA assay).

- In vivo : Assess bioavailability via intravenous/oral administration in rodent models, monitoring plasma concentration-time profiles (AUC, Cmax). Use LC-MS/MS for quantification. For tissue distribution, employ radiolabeled (³H/¹⁴C) PROTACs .

Q. Methodological Notes

- Analytical validation : Always cross-validate PROTAC purity using orthogonal methods (e.g., HRMS + NMR).

- Data interpretation : Use tools like GraphPad Prism for dose-response curves (DC50 values) and nonlinear regression analysis.

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.